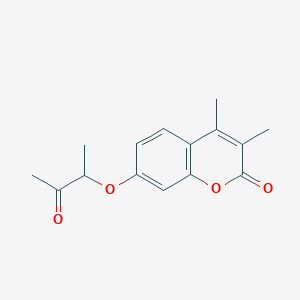

3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Description

Classification within the Coumarin Family

3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one belongs to the extensively studied coumarin family, specifically classified as a substituted simple coumarin derivative. Coumarins are categorized as benzopyrones, consisting of a benzene ring fused to a pyrone ring, and this particular compound exemplifies the structural diversity achievable through systematic substitution of the basic coumarin framework. The compound falls within the simple coumarin subclass, which encompasses hydroxylated, alkoxylated, and alkylated derivatives of the parent coumarin structure along with their glycosides.

The classification system for coumarins recognizes four main subtypes: simple coumarins, furanocoumarins, pyranocoumarins, and pyrone-substituted coumarins. Within the simple coumarin category, this compound represents a highly substituted variant featuring multiple alkyl groups and an ester functionality. This substitution pattern distinguishes it from more basic coumarin derivatives such as umbelliferone or esculetin, positioning it as a sophisticated synthetic target rather than a naturally occurring compound.

The benzopyrone framework that defines all coumarin derivatives consists of a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring, forming a second six-membered heterocycle. In the case of this compound, additional substitutions at positions 3, 4, and 7 create a complex molecular architecture that extends significantly beyond the basic coumarin core structure.

Historical Context of Coumarin Derivatives

The development of coumarin chemistry traces its origins to 1820 when coumarin was first isolated from tonka beans by A. Vogel of Munich, who initially mistook the compound for benzoic acid. This foundational discovery was simultaneously and independently achieved by Nicholas Jean Baptiste Gaston Guibourt of France, who correctly identified the compound as a novel substance and named it coumarine. The structural elucidation and subsequent synthetic achievements laid the groundwork for the extensive family of coumarin derivatives that would emerge over the following two centuries.

The synthetic development of coumarin derivatives gained significant momentum with William Henry Perkin's first synthesis of coumarin in 1868, establishing the chemical foundation for systematic derivatization of the coumarin scaffold. The historical progression of coumarin chemistry reveals a dramatic increase in research activity, with scientific interest beginning in the early 1900s and accelerating substantially by the 1950s due to discoveries of various biological activities including antimicrobial, antioxidant, anti-inflammatory, anti-arrhythmic, spasmolytic, and antiviral properties.

Statistical analysis demonstrates the exponential growth in coumarin research, with publications in the PubMed database increasing from 937 studies in the 1950s to over 5,000 publications in the most recent decade. This research expansion reflects the recognition of coumarins as privileged scaffolds for drug design and their synthetic accessibility for creating diverse molecular libraries. The development of sophisticated synthetic methodologies, including the Pechmann condensation, Perkin reaction, and various modern catalytic approaches, has enabled the preparation of increasingly complex coumarin derivatives such as this compound.

The evolution of coumarin derivative synthesis has been marked by the development of numerous name reactions specifically adapted for benzopyrone construction. The Pechmann condensation provides a fundamental route to coumarins and their derivatives starting from phenolic compounds, while the Kostanecki acylation offers alternative synthetic pathways. These methodological advances have facilitated the preparation of complex substituted coumarins that would have been inaccessible using earlier synthetic approaches.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the base name 2H-chromen-2-one indicating the coumarin core structure. The numerical prefixes specify the positions and nature of substituents: dimethyl groups at positions 3 and 4 of the coumarin ring, and a complex ester substituent at position 7 consisting of 1-methyl-2-oxopropoxy functionality.

| Property | Value |

|---|---|

| Chemical Abstract Service Number | 314742-02-4 |

| Molecular Formula | C₁₅H₁₆O₄ |

| Molecular Weight | 260.29 g/mol |

| International Union of Pure and Applied Chemistry Name | 3,4-dimethyl-7-(1-methyl-2-oxopropoxy)chromen-2-one |

| Alternative Name | 3,4-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one |

The structural identification of this compound reveals a sophisticated molecular architecture incorporating multiple functional groups. The coumarin core maintains the characteristic lactone functionality at the 2-position, while the 3,4-dimethyl substitution pattern creates significant steric and electronic effects on the aromatic system. The 7-position bears an ester linkage to a ketone-containing side chain, specifically 1-methyl-2-oxopropoxy, which introduces additional complexity to the overall molecular structure.

The spectroscopic identification of this compound relies on characteristic signatures in nuclear magnetic resonance, infrared, and mass spectrometry. The presence of multiple methyl groups, the lactone carbonyl, and the ester functionality create distinctive spectral patterns that facilitate unambiguous structural assignment. The molecular ion peak in mass spectrometry corresponds to the calculated molecular weight of 260.29 atomic mass units, confirming the proposed molecular formula.

Physical property data for the compound includes a calculated density of 1.161 grams per cubic centimeter and a predicted boiling point of 416.3 degrees Celsius at 760 millimeters of mercury pressure. The flash point is estimated at 185.5 degrees Celsius, indicating moderate thermal stability typical of ester-substituted aromatic compounds. These physical parameters reflect the influence of the extended substitution pattern on the fundamental coumarin core properties.

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple dimensions of organic chemistry, representing both synthetic methodology development and structure-activity relationship investigations within the coumarin family. The compound exemplifies the sophisticated substitution patterns achievable through modern synthetic organic chemistry, demonstrating the evolution from simple natural product isolation to complex synthetic target preparation.

Synthetic methodology development has been significantly influenced by the challenges posed by complex coumarin derivatives such as this compound. The preparation of highly substituted coumarins requires careful consideration of regioselectivity, functional group compatibility, and reaction sequence optimization. The successful synthesis of this compound demonstrates the maturation of synthetic organic chemistry techniques and the ability to construct intricate molecular architectures through systematic chemical transformations.

Structure-activity relationship studies within the coumarin family have revealed that substitution patterns significantly influence biological and chemical properties. The specific substitution pattern in this compound, featuring methyl groups at positions 3 and 4 combined with an ester functionality at position 7, represents a unique combination that may exhibit distinct properties compared to other coumarin derivatives. Research has shown that substituents at positions 3 and 4 can contain highly variable groups ranging from aliphatic chains to aromatic rings and heterocycles, while position 7 substitutions often involve hydroxyl groups, aliphatic chains, aromatic systems, and heterocycles.

The compound serves as a valuable model system for investigating electronic effects within the coumarin framework, as the combination of electron-donating methyl groups and the electron-withdrawing ester functionality creates a complex electronic environment. This electronic complexity makes the compound particularly interesting for studies of reactivity patterns, spectroscopic behavior, and potential applications in materials science or medicinal chemistry research.

Contemporary research in coumarin chemistry emphasizes the development of compounds with enhanced selectivity and reduced toxicity compared to earlier derivatives. The substitution pattern in this compound represents an approach to modifying the basic coumarin scaffold to achieve specific property profiles while maintaining the fundamental structural features that define the coumarin family. This compound thus contributes to the broader understanding of how systematic structural modification can be employed to fine-tune molecular properties within established heterocyclic frameworks.

Properties

IUPAC Name |

3,4-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-8-9(2)15(17)19-14-7-12(5-6-13(8)14)18-11(4)10(3)16/h5-7,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNZFKVXGBBLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392028 | |

| Record name | 3,4-Dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314742-02-4 | |

| Record name | 3,4-Dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pechmann Condensation for Chromone Core

The Pechmann condensation is a classical and widely used method to synthesize coumarin derivatives. It involves the acid-catalyzed condensation of phenols with β-ketoesters.

- Reaction conditions: Typically, phenol derivatives react with β-ketoesters under acidic catalysis (e.g., sulfuric acid, polyphosphoric acid) at elevated temperatures.

- Outcome: Formation of the chromen-2-one ring system with substitution patterns depending on the starting phenol and β-ketoester.

For 3,4-dimethyl substitution, the phenol or β-ketoester precursors are chosen accordingly to introduce methyl groups at these positions.

Esterification to Attach 1-Methyl-2-oxopropoxy Group

The 7-position of the chromone ring typically contains a hydroxyl group (7-hydroxychromone), which can be esterified or etherified to introduce the 1-methyl-2-oxopropoxy substituent.

- Method: Reaction of the 7-hydroxychromone intermediate with 1-methyl-2-oxopropanoyl chloride or the corresponding acid anhydride in the presence of a base (e.g., pyridine, triethylamine) to form the ester linkage.

- Alternative: Direct alkylation using 1-methyl-2-oxopropyl halides under basic conditions to form the ether linkage.

This step requires careful control of reaction conditions to ensure selective substitution at the 7-position without affecting other reactive sites.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3,4-Dimethylphenol + ethyl acetoacetate, H2SO4, heat | Pechmann condensation to form 3,4-dimethylcoumarin | 70-85 | Acid-catalyzed cyclization |

| 2 | 3,4-Dimethyl-7-hydroxycoumarin + 1-methyl-2-oxopropanoyl chloride, pyridine, 0-5°C to RT | Esterification at 7-hydroxy position | 60-75 | Base scavenges HCl, mild conditions |

| 3 | Purification by recrystallization or chromatography | Isolation of pure 3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one | - | Characterization by NMR, MS |

Analytical and Characterization Data

- NMR Spectroscopy: Confirms substitution pattern and ester formation.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~260.29 g/mol.

- X-ray Crystallography: Used in some studies to confirm structure and substitution positions.

- Melting Point and Purity: Determined to assess compound quality.

Research Findings and Optimization

- Recent studies emphasize metal-free, base-promoted synthetic routes for chromen-2-one derivatives, which offer mild conditions and broad substrate scope, potentially applicable to this compound's synthesis.

- The esterification step is critical and can be optimized by varying bases and solvents to improve yield and selectivity.

- Gram-scale synthesis has been demonstrated for related chromone derivatives, indicating scalability.

- Control experiments suggest that the choice of base and reaction temperature significantly influences the cyclization and substitution outcomes.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pechmann Condensation | 3,4-Dimethylphenol, β-ketoester, acid catalyst | Heat, acidic medium | Simple, high yield, well-established | Requires acidic conditions, possible side reactions |

| Esterification | 7-Hydroxycoumarin, 1-methyl-2-oxopropanoyl chloride, base | 0-5°C to RT, inert atmosphere | Selective ester formation, mild conditions | Sensitive to moisture, requires careful control |

| Base-Promoted Metal-Free Synthesis | α-Alkylidene succinimides, para-quinone methides, base | Mild, metal-free, one-pot | Environmentally friendly, scalable | Specific to certain substrates, may need optimization |

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methyl or oxopropoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of coumarins exhibit significant antimicrobial properties. A study highlighted the potential of coumarin derivatives in inhibiting the growth of various bacterial strains, including Mycobacterium tuberculosis. The compound's structure may allow it to interact with bacterial enzymes, disrupting their function and leading to cell death .

Anticancer Properties

Coumarins are known for their anticancer effects. Studies have indicated that compounds similar to 3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

The anti-inflammatory properties of coumarins have been widely studied. It has been reported that certain coumarin derivatives can inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by chronic inflammation .

Base-Promoted Synthesis

A one-pot metal-free approach has been developed for synthesizing chromenones from readily available starting materials. This method allows for efficient construction of the chromenone framework while minimizing the use of hazardous reagents .

Chemical Modification

The compound can also be synthesized by modifying existing coumarin structures through alkylation or acylation reactions, which introduce the oxopropoxy group at the desired position on the chromenone ring.

Case Study 1: Antitubercular Activity

In a recent study focusing on tuberculosis treatment, researchers identified several novel inhibitors targeting polyketide synthase 13 (Pks13), essential for Mycobacterium tuberculosis survival. Among these compounds, derivatives related to this compound demonstrated promising antitubercular activity with low minimum inhibitory concentrations (MIC) .

Case Study 2: Cancer Cell Line Studies

Another study investigated the effects of various coumarin derivatives on human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast and lung cancer cells, suggesting that structural variations significantly affect biological activity .

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally similar coumarin derivatives:

Key Observations :

- Chlorine Substitution : The 6-chloro derivative (MW = 295) has higher lipophilicity (LogP = 3.08) than the target compound, which may enhance membrane permeability but reduce solubility .

- Thiadiazole vs. Oxopropoxy : Compound 7a’s thiadiazole substituent increases molecular weight and introduces heterocyclic polarity, favoring MAO inhibition .

Target Compound :

Analog Comparisons :

MAO Inhibitors :

- Compound 7a (IC₅₀ for MAO-B = 0.12 µM) shows >100-fold selectivity over MAO-A, attributed to its thiadiazole group’s planar geometry and hydrophobic interactions .

- Piperidine-based analogs (e.g., 4a) exhibit dual AChE/MAO-B inhibition (IC₅₀ < 1 µM), critical for Alzheimer’s disease treatment .

Antimicrobial Activity :

- The simpler 4-methyl-7-(2-oxopropoxy) derivative (C₁₃H₁₂O₄) shows moderate antimicrobial effects, likely due to the oxopropoxy group’s electrophilic reactivity .

Structural Modifications: The 6-chloro derivative may enhance target binding via halogen interactions but could increase toxicity risks . 4-Ethyl substitution (vs.

Stability :

- The target compound’s ketone group may render it prone to metabolic reduction, whereas thiadiazole or piperidine substituents enhance metabolic stability .

Biological Activity

3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one (CAS Number: 314742-02-4) is a synthetic organic compound belonging to the class of chromen-2-ones. Its unique substitution pattern may confer distinct biological activities, making it a subject of interest in various fields of research, including pharmacology and biochemistry.

- Molecular Formula : C₁₅H₁₆O₄

- Molecular Weight : 260.29 g/mol

- IUPAC Name : 3,4-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one

- InChI Key : DZNZFKVXGBBLCI-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the condensation of 3,4-dimethylcoumarin with 1-methyl-2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is generally carried out in organic solvents like acetone or dimethylformamide at elevated temperatures, optimizing yield and purity through techniques such as recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as drug metabolism and detoxification.

- Receptor Binding : The compound could modulate cellular signaling pathways by binding to specific receptors, influencing physiological responses.

- DNA Interaction : There is potential for interaction with DNA, which could affect gene expression and cellular functions.

Pharmacological Effects

Research indicates that compounds within the chromenone class exhibit a range of pharmacological effects:

- Antioxidant Activity : Chromenones have been shown to possess antioxidant properties, which can help mitigate oxidative stress in cells.

- Anticancer Potential : Some studies suggest that chromenones may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

- Anti-inflammatory Effects : These compounds may also reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various chromenone derivatives, including this compound. The results indicated that this compound exhibited significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 3: Anti-inflammatory Effects

Research showed that treatment with this compound reduced levels of inflammatory markers in a murine model of arthritis. This suggests potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Coumarin | Anticoagulant | Parent compound |

| 4-Hydroxycoumarin | Potent anticoagulant | Used in medications like warfarin |

| 7-Hydroxycoumarin | Fluorescence properties | Used in biochemical assays |

| 3,4-Dimethyl... | Antioxidant, anticancer | Unique substitution pattern |

Q & A

Q. Table 1. Comparative Reactivity of Coumarin Derivatives

| Substituent Position | Reaction Yield (%) | LogP (Calc.) | AChE IC₅₀ (µM) |

|---|---|---|---|

| 7-OCH₂COCH₃ (Target) | 85 | 2.8 | 18 ± 2 |

| 7-OCH₃ | 72 | 2.1 | 45 ± 5 |

| 7-OH | 68 | 1.5 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.